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Abstract
Chlorpromazine (CPZ), a first-generation antipsychotic of the phenothiazine class, has been a

cornerstone in the management of psychotic disorders for decades. Its therapeutic efficacy is

primarily attributed to its potent antagonism of dopamine D2 receptors. However, its complex

pharmacological profile, involving interactions with a wide array of other neurotransmitter

systems, contributes to a broad spectrum of toxicological effects in mammalian systems. This

technical guide provides a comprehensive overview of the toxicological profile of

chlorpromazine, consolidating data on its pharmacokinetics, pharmacodynamics, acute and

chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity.

Detailed summaries of experimental protocols, quantitative toxicity data, and visualizations of

key signaling pathways are presented to serve as a critical resource for researchers, scientists,

and professionals in drug development. While it is important to note that some early

toxicological studies may not conform to current testing guidelines, they provide valuable

insights into the safety profile of this widely used therapeutic agent.

Pharmacokinetics and Metabolism
Chlorpromazine is readily absorbed from the gastrointestinal tract, though it undergoes

significant first-pass metabolism, leading to variable bioavailability.[1] It is highly lipophilic,
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widely distributed throughout the body, and extensively bound to plasma proteins.[1] The

metabolism of chlorpromazine is complex, with over 10 major metabolites identified, primarily

formed through hydroxylation, N-oxidation, sulfoxidation, demethylation, and conjugation,

largely mediated by CYP2D6 and CYP1A2 enzymes. Due to its high lipophilicity,

chlorpromazine and its metabolites can be detected in urine for an extended period, up to 18

months, following cessation of treatment.[2] The biological half-life in dogs is approximately 6

hours, while in goats, the plasma elimination half-life is around 1.51 hours.[2]

Pharmacodynamics and Mechanism of Action
The principal mechanism of action of chlorpromazine is the blockade of dopamine D2 receptors

in the mesolimbic pathway of the brain, which is thought to underlie its antipsychotic effects.[3]

[4][5] However, its pharmacological activity is broad, extending to other receptor systems which

contributes to both its therapeutic effects and its adverse reaction profile.[3][6]

Dopaminergic System: Potent antagonism of D2 receptors is central to its efficacy in treating

positive psychotic symptoms like hallucinations and delusions.[3][4] Blockade of D2

receptors in the nigrostriatal pathway is associated with extrapyramidal side effects.[3][5]

Serotonergic System: Chlorpromazine also acts as an antagonist at serotonin 5-HT2

receptors, which may contribute to its effects on the negative symptoms of schizophrenia.[3]

[6][7]

Adrenergic System: It is a potent antagonist of alpha-adrenergic receptors, leading to

vasodilation and potential orthostatic hypotension.[3][4][6]

Histaminergic System: Strong blockade of H1 histamine receptors contributes to its sedative

effects.[3][6]

Muscarinic System: Antagonism of muscarinic acetylcholine receptors leads to

anticholinergic side effects such as dry mouth, blurred vision, and constipation.[3][6][8]

Calcium Signaling: Chlorpromazine has been shown to interfere with calcium signaling by

inhibiting store-operated calcium entry (SOCE) subsequent to phospholipase C (PLC)

activation.[9][10][11] This effect is independent of its receptor-blocking activities and may

contribute to its cytotoxic effects at higher concentrations.[9]
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Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of chlorpromazine

in various mammalian species.

Table 1: Acute Toxicity of Chlorpromazine
Species Route of Administration LD50 (mg/kg)

Mouse Oral 135[2]

Mouse Intravenous 20[2]

Rat Oral 142-225[12]

Rat Intravenous 23[2]

Rabbit Intravenous 16[2]

Dog Intravenous 30[2]

Table 2: Repeated-Dose Toxicity of Chlorpromazine in
Rats
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Study
Duration

Route of
Administrat
ion

Dose
Levels
(mg/kg/day)

Key
Findings

NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

2 Weeks Oral 0, 3, 10, 30

Increased

large atretic
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of vaginal
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< 3 3

4 Weeks Oral 0, 3, 10, 30

Decreased

ovarian and

uterine

weights,

atrophic

findings in

uterus and

vagina,

alveolar

hyperplasia in

mammary

gland,

irregular

estrous

cycles.

3 10

75 Days Intraperitonea

l
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e and
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; increased
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4
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striatum-

accumbens,

hippocampus

,

hypothalamu

s,

cerebellum,

and

brainstem.

Detailed Toxicological Profile
Acute Toxicity
Acute toxicity studies have established the median lethal dose (LD50) of chlorpromazine

across several species, as detailed in Table 1.[2][12]

Chronic and Repeated-Dose Toxicity
Repeated administration of chlorpromazine in rats has been shown to induce a range of

effects, primarily related to its endocrine and central nervous system activity. Two- and four-

week oral dosing studies in female rats revealed ovarian toxicity, including an increase in atretic

follicles and decreased ovarian weights at higher doses.[13] Effects on the uterus, vagina, and

mammary glands, as well as irregular estrous cycles, were also observed.[13] A 75-day

intraperitoneal study in male rats demonstrated significant alterations in brain monoamine

levels, with a widespread increase in dopamine concentrations.[14]

Carcinogenicity
The carcinogenic potential of chlorpromazine hydrochloride was evaluated in a 26-week study

using the p53 heterozygous mouse model.[15][16] In this study, doses of 2.5, 5, and 10 mg/kg

were administered.[15][16] The results showed no dose-related increase in tumor incidence or

the types of tumors compared to the control group.[15][16] The only notable findings were

minimal uterine and ovarian atrophy in wild-type mice at the 10 mg/kg dose.[15][16] Based on

this study, chlorpromazine hydrochloride was not considered carcinogenic in the p53

heterozygous mouse model at the doses tested.[15][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://www.inchem.org/documents/jecfa/jecmono/v29je10.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Chlorpromazine
https://pubmed.ncbi.nlm.nih.gov/19265283/
https://pubmed.ncbi.nlm.nih.gov/19265283/
https://pubmed.ncbi.nlm.nih.gov/7739759/
https://pubmed.ncbi.nlm.nih.gov/12512871/
https://www.researchgate.net/publication/10963567_Toxicity_and_Carcinogenicity_Studies_of_Chlorpromazine_Hydrochloride_and_p_-Cresidine_in_the_p53_Heterozygous_Mouse_Model
https://pubmed.ncbi.nlm.nih.gov/12512871/
https://www.researchgate.net/publication/10963567_Toxicity_and_Carcinogenicity_Studies_of_Chlorpromazine_Hydrochloride_and_p_-Cresidine_in_the_p53_Heterozygous_Mouse_Model
https://pubmed.ncbi.nlm.nih.gov/12512871/
https://www.researchgate.net/publication/10963567_Toxicity_and_Carcinogenicity_Studies_of_Chlorpromazine_Hydrochloride_and_p_-Cresidine_in_the_p53_Heterozygous_Mouse_Model
https://pubmed.ncbi.nlm.nih.gov/12512871/
https://www.researchgate.net/publication/10963567_Toxicity_and_Carcinogenicity_Studies_of_Chlorpromazine_Hydrochloride_and_p_-Cresidine_in_the_p53_Heterozygous_Mouse_Model
https://pubmed.ncbi.nlm.nih.gov/12512871/
https://www.researchgate.net/publication/10963567_Toxicity_and_Carcinogenicity_Studies_of_Chlorpromazine_Hydrochloride_and_p_-Cresidine_in_the_p53_Heterozygous_Mouse_Model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genotoxicity
The genotoxicity of chlorpromazine has been reviewed, and the overall evidence suggests it is

not genotoxic under standard laboratory conditions.[1][17] However, some in vitro assays have

produced positive results.[18] A significant finding is that chlorpromazine and its chlorinated

derivatives can become genotoxic upon exposure to UV radiation, producing reactive free

radicals that can damage DNA.[17] This has been observed as the induction of gene mutations

and chromosomal aberrations in photomutagenesis experiments.[17] Therefore, it is

recommended to avoid extensive UV exposure during therapy with chlorpromazine.[17]

Reproductive and Developmental Toxicity
Reproductive studies in rodents have indicated a potential for adverse effects.[19] In female

rats, oral administration of chlorpromazine at doses of 10 mg/kg/day and higher for two weeks

prior to mating and until day 6 of gestation led to irregular estrous cycles, and a 30 mg/kg/day

dose resulted in prolonged copulatory intervals and a reduced fertility index.[13] A study

involving oral administration of 12.5, 25, 50, and 100 mg/kg/day for 9 weeks before mating in

both male and female rats showed a prolonged estrous cycle in females and a trend towards

decreased insemination and pregnancy rates.[20]

Developmental toxicity studies in rodents have demonstrated the potential for embryotoxicity,

increased neonatal mortality, and transfer of the drug during nursing.[19] Offspring of treated

rodents have shown decreased performance.[19] In pregnant mice, intraperitoneal injection of

1.8 and 9.2 mg/kg/day from day 6 to 16 of gestation resulted in lower mean body weight of

fetuses and an increased percentage of malformed fetuses.[2] Neonates exposed to

antipsychotic drugs during the third trimester are at risk for extrapyramidal and/or withdrawal

symptoms after birth.[19]

Neurotoxicity
The primary therapeutic effects and many of the adverse effects of chlorpromazine are

neurological. Chronic administration in rats has been shown to induce catalepsy, which is

considered an animal model for neuroleptic-induced extrapyramidal side effects.[21] Daily

treatment in rats has also been associated with the development of tolerance to catalepsy and

locomotor sensitization.[21]
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Immunotoxicity
There is limited direct evidence on the immunotoxicity of chlorpromazine from standard

guideline studies.

Signaling Pathways and Experimental Workflows
Key Signaling Pathways Affected by Chlorpromazine
The multifaceted pharmacological action of chlorpromazine involves the modulation of several

key signaling pathways.
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Caption: Chlorpromazine's antagonism of multiple neurotransmitter receptors.

Chlorpromazine also impacts intracellular calcium signaling, a pathway crucial for numerous

cellular functions.
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Caption: Chlorpromazine's inhibitory effect on calcium signaling pathways.
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Representative Experimental Workflow: Carcinogenicity
Study
The following diagram illustrates a typical workflow for a carcinogenicity study, based on the

described p53 heterozygous mouse model experiment.
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Caption: Workflow for a 26-week carcinogenicity study of chlorpromazine.
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Experimental Protocols
Four-Week Dose Range-Finding Study in p53 Wild-Type
Mice

Objective: To determine the maximum tolerated dose for the main carcinogenicity study.

Animals: p53 wild-type mice.

Administration: Oral.

Dose Levels: 20, 40, 60, and 80 mg/kg.

Observations: Mortality, clinical signs of toxicity (e.g., sedation, hypotension).

Endpoint: A high dose for the main study was selected based on a 40% mortality rate

observed at 20 mg/kg.[15][16]

26-Week Carcinogenicity Study in p53 Heterozygous
Mice

Objective: To assess the carcinogenic potential of chlorpromazine.

Animals: p53 heterozygous and wild-type mice.

Administration: Oral.

Dose Levels: 2.5, 5, and 10 mg/kg. A positive control group administered a known genotoxic

carcinogen (p-cresidine) was also included.

Duration: 26 weeks.

Observations: Clinical signs, body weight, and survival.

Endpoints: At termination, a full necropsy was performed, and a comprehensive

histopathological examination of tissues was conducted to assess for any dose-related

increase in tumor incidence.[15][16]
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Female Rat Fertility and Early Embryonic Development
Study

Objective: To evaluate the effects of chlorpromazine on female fertility and early embryonic

development.

Animals: Crl:CD(SD) female rats.

Administration: Oral gavage.

Dose Levels: 0, 3, 10, and 30 mg/kg/day.

Dosing Period: For 2 weeks prior to mating, during mating, and until gestation day 6.

Parameters Evaluated: Estrous cycles, copulatory intervals, fertility index, and number of

corpora lutea, implantations, and viable embryos.[13]

In Vitro Calcium Signaling Assay in PC12 Cells
Objective: To investigate the effect of chlorpromazine on store-operated calcium entry.

Cell Line: PC12 cells.

Methodology:

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).

Induce calcium release from intracellular stores using an agonist like bradykinin or an

inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), such as

thapsigargin.

Measure the intracellular calcium concentration using fluorescence microscopy or

spectrophotometry.

Apply chlorpromazine at various concentrations to assess its effect on the sustained

phase of calcium increase, which represents store-operated calcium entry.

An IC50 value for the inhibition of the sustained calcium level can be calculated.[10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19265283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572582/
https://pubmed.ncbi.nlm.nih.gov/11159689/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Method for Chlorpromazine in Biological
Fluids

Objective: To quantify the concentration of chlorpromazine in biological samples.

Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is

a common method. Gas chromatography/mass spectrometry (GC/MS) can also be used for

the determination of chlorpromazine and its metabolites.[22][23][24][25]

Sample Preparation: May involve solid-phase extraction or liquid-liquid extraction to isolate

the drug from the biological matrix (e.g., plasma, urine).[23][25]

Chromatographic Conditions: A reversed-phase HPLC column is typically used with a

suitable mobile phase to achieve separation.

Detection: UV detection at a specific wavelength (e.g., 254 nm) allows for quantification

based on a standard curve.[24]

Conclusion
The toxicological profile of chlorpromazine in mammalian systems is complex and multifaceted,

reflecting its broad pharmacological activity. While its primary mechanism of dopamine D2

receptor antagonism is well-established, its interactions with numerous other receptors and

signaling pathways, such as calcium homeostasis, are critical to understanding its full spectrum

of effects, including adverse reactions. The quantitative data from acute and repeated-dose

toxicity studies, along with findings from carcinogenicity, genotoxicity, and reproductive toxicity

assays, provide a foundation for risk assessment. The experimental protocols and pathway

diagrams presented in this guide offer a framework for future research and a valuable resource

for professionals in the fields of toxicology and drug development. A thorough understanding of

chlorpromazine's toxicological profile is essential for its safe and effective use in therapeutic

applications and for the development of newer antipsychotic agents with improved safety

profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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